2-(2-Amino-4,6-difluorophenyl)acetonitrile
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Overview
Description
2-(2-Amino-4,6-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6F2N2. It is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4,6-difluorophenyl)acetonitrile typically involves the fluorination of a precursor compound, such as phenylacetonitrile. One common method includes the reaction of phenylacetonitrile with chlorinating agents like thionyl chloride, followed by fluorination using reagents such as hydrogen fluoride-palladium on carbon (HF-Pd/C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process generally includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4,6-difluorophenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(2-Amino-4,6-difluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Amino-4,6-difluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups allows it to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: A simpler analog with a single amino group and a nitrile group.
2-Amino-2-(2,6-difluorophenyl)acetonitrile hydrochloride: A closely related compound with similar structural features.
2,4-Difluorophenylacetonitrile: Lacks the amino group but shares the difluorophenyl structure.
Uniqueness
2-(2-Amino-4,6-difluorophenyl)acetonitrile is unique due to the specific positioning of the amino and fluorine groups, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C8H6F2N2 |
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Molecular Weight |
168.14 g/mol |
IUPAC Name |
2-(2-amino-4,6-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2 |
InChI Key |
QURZUQWNGLHZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)CC#N)F)F |
Origin of Product |
United States |
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